

# 3-Fluoro-4-(2-hydroxyethoxy)benzotrile CAS number

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## Compound of Interest

**Compound Name:** 3-Fluoro-4-(2-hydroxyethoxy)benzotrile

**CAS No.:** 917226-74-5

**Cat. No.:** B1386431

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Technical Whitepaper: Synthesis, Characterization, and Pharmaceutical Applications of **3-Fluoro-4-(2-hydroxyethoxy)benzotrile** (CAS: 917226-74-5)

## Executive Summary

In contemporary medicinal chemistry, the strategic decoration of aromatic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. **3-Fluoro-4-(2-hydroxyethoxy)benzotrile** (CAS: 917226-74-5) has emerged as a highly versatile bifunctional building block. By combining a metabolically stabilizing fluorine atom, a solubilizing and target-engaging hydroxyethoxy linker, and a versatile nitrile handle, this intermediate serves as a critical precursor for advanced biaryl derivatives, most notably in targeted oncology therapies such as YAP/TAZ-TEAD protein-protein interaction inhibitors.

This guide provides an in-depth analysis of its physicochemical properties, mechanistic synthetic routes, and downstream applications, designed for drug development professionals requiring rigorous, reproducible methodologies.

## Physicochemical Profiling & Structural Rationale

The molecular architecture of **3-fluoro-4-(2-hydroxyethoxy)benzonitrile** is not coincidental; it is engineered for late-stage functionalization and optimal drug-like properties.

- **The Fluorine Atom (C3):** Positioned ortho to the ether linkage, the highly electronegative fluorine atom lowers the pKa of the precursor phenol, locks the conformation of the ether oxygen via dipole-dipole interactions, and critically blocks CYP450-mediated aromatic oxidation at the 3-position.
- **The 2-Hydroxyethoxy Group (C4):** This moiety provides both a hydrogen bond donor (-OH) and acceptor (-O-). It significantly improves aqueous solubility compared to simple alkyl ethers and serves as a vector for further functionalization (e.g., PROTAC linker attachment).
- **The Nitrile Group (C1):** A strong electron-withdrawing group that activates the ring for nucleophilic substitution during synthesis. Downstream, it acts as a premier synthetic handle for reduction to benzylamines or hydrolysis to benzoic acids.

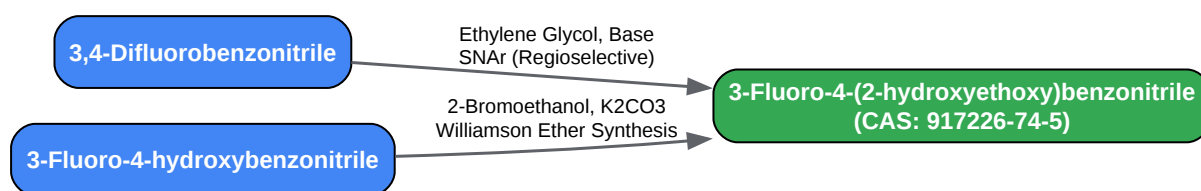
Table 1: Quantitative Physicochemical Data

Property	Value	Pharmacological / Synthetic Implication
CAS Number	917226-74-5	Primary identifier for IP tracking and GMP procurement.
Molecular Formula	C9H8FNO2	Ensures low molecular weight footprint in final APIs.
Molecular Weight	181.16 g/mol	Leaves >300 Da budget for downstream coupling (Lipinski's Rule).
TPSA (Estimated)	~53.2 Å <sup>2</sup>	Optimal for membrane permeability; balances polarity and lipophilicity.
H-Bond Donors/Acceptors	1 / 3	Facilitates robust interactions with target protein backbones.

## Synthetic Methodologies & Mechanistic Causality

Synthesizing **3-fluoro-4-(2-hydroxyethoxy)benzotrile** requires high chemoselectivity to avoid polymerization or di-alkylation. Two primary routes exist: Nucleophilic Aromatic Substitution (SNAr) and Williamson Ether Synthesis.

Causality in Route Selection: While SNAr of 3,4-difluorobenzotrile with ethylene glycol is regioselective (the C4 position is highly activated by the para-nitrile group), ethylene glycol is a diol. Using it with strong bases (e.g., NaH) often leads to competitive di-substitution (forming a bridged dimer) unless the diol is used as the solvent—which severely complicates aqueous workup. Therefore, the Williamson Ether Synthesis using [2] and 2-bromoethanol is the superior, scalable choice. The primary alcohol on 2-bromoethanol is a poor nucleophile compared to the generated phenoxide, naturally preventing over-alkylation.



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Fig 1: Chemoselective synthetic routes to **3-Fluoro-4-(2-hydroxyethoxy)benzotrile**.

## Self-Validating Experimental Protocol: Williamson Ether Synthesis

This protocol is designed with built-in analytical checkpoints to ensure reaction integrity.

Reagents: 3-Fluoro-4-hydroxybenzotrile (1.0 eq), 2-Bromoethanol (1.2 eq), Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq), Anhydrous N,N-Dimethylformamide (DMF, 0.5 M).

- Step 1: Phenoxide Generation (Deprotonation)
  - Action: Dissolve 3-fluoro-4-hydroxybenzotrile in anhydrous DMF. Add K<sub>2</sub>CO<sub>3</sub> and stir at room temperature for 30 minutes.
  - Causality: DMF is a polar aprotic solvent that strongly solvates the K<sup>+</sup> cation, leaving the phenoxide anion "naked" and highly nucleophilic.
  - Validation Check: The solution will exhibit a distinct color shift (typically to a deeper yellow), visually confirming the formation of the phenoxide anion.
- Step 2: Electrophilic Alkylation
  - Action: Add 2-bromoethanol dropwise. Elevate temperature to 80°C and stir for 6–8 hours.
  - Causality: Heating overcomes the activation energy barrier for the SN<sub>2</sub> displacement of the bromide. The dropwise addition maintains a low concentration of the electrophile, further suppressing side reactions.

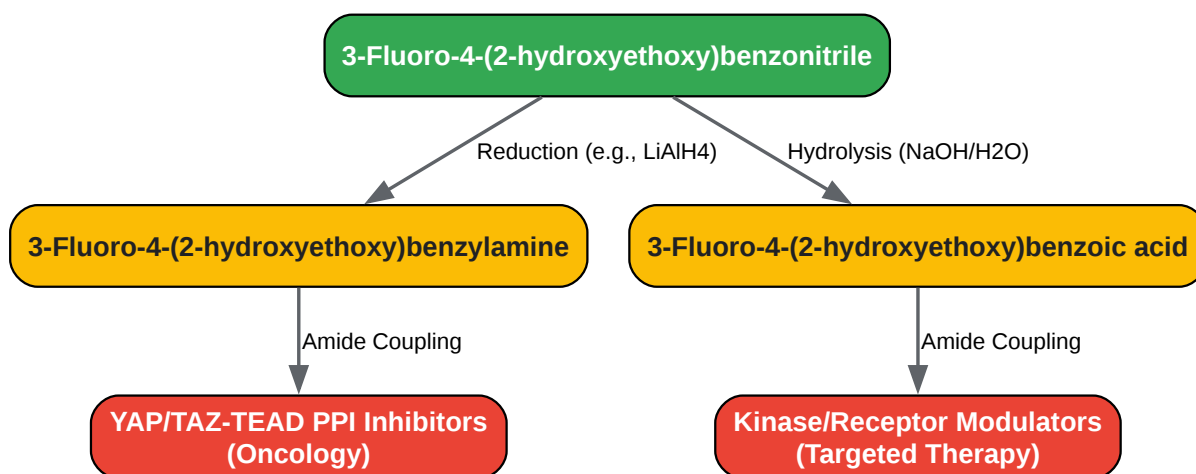
- Validation Check (LC-MS): Aliquot a sample. The starting material (SM) will show an  $[M-H]^-$  peak at  $m/z$  136. The reaction is complete when the SM peak disappears and the product peak appears at  $[M+H]^+$   $m/z$  182.
- Step 3: Quench and Workup
  - Action: Cool to room temperature, pour into ice water (5 volumes), and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to remove residual DMF.
  - Validation Check: The aqueous wash must be rigorous; residual DMF will appear as a singlet at  $\sim 2.8$  ppm and  $\sim 2.9$  ppm in the  $^1H$  NMR spectrum, which can interfere with downstream crystallizations.

## Downstream Functionalization in Drug Discovery

The true value of **3-fluoro-4-(2-hydroxyethoxy)benzonitrile** lies in its downstream utility. The nitrile group is readily transformed into two distinct pharmacophoric vectors:

- Reduction to Benzylamine: Using  $LiAlH_4$  or catalytic hydrogenation ( $H_2/Pd-C$ ) yields 3-fluoro-4-(2-hydroxyethoxy)benzylamine.
- Hydrolysis to Benzoic Acid: Refluxing in aqueous NaOH yields 3-fluoro-4-(2-hydroxyethoxy)benzoic acid.

These derivatives are heavily utilized in modern oncology. For example, recent patent literature, such as [1], highlights the use of this specific scaffold in synthesizing YAP/TAZ-TEAD protein-protein interaction (PPI) inhibitors. In these biaryl systems, the hydroxyethoxy tail projects into solvent-exposed domains or forms crucial hydrogen bonds with the TEAD protein, while the rigidified biaryl core disrupts oncogenic transcription.



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Fig 2: Downstream functionalization into key pharmacophores for targeted oncology.

## Analytical Characterization Standards

To ensure the integrity of the synthesized **3-fluoro-4-(2-hydroxyethoxy)benzotrile** [3], the following analytical markers should be verified:

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
  - Aromatic Region: The presence of the fluorine atom causes distinct J-coupling. Expect a doublet of doublets at ~7.4 ppm (C2-H) and ~7.5 ppm (C6-H), and a pseudo-triplet at ~7.1 ppm (C5-H).
  - Aliphatic Region: The ether linkage presents as a triplet at ~4.2 ppm (-O-CH<sub>2</sub>-, 2H), while the adjacent alcohol carbon appears as a multiplet/triplet at ~4.0 ppm (-CH<sub>2</sub>-OH, 2H). A broad singlet at ~2.5 ppm corresponds to the -OH proton (D<sub>2</sub>O exchangeable).
- LC-MS (ESI): Calculated for C<sub>9</sub>H<sub>8</sub>FNO<sub>2</sub>: 181.16. Found: m/z 182.1 [M+H]<sup>+</sup>.
- IR (ATR): A sharp, distinct absorption band at ~2230 cm<sup>-1</sup> is mandatory, confirming the survival of the nitrile (-C≡N) group during the basic alkylation conditions. A broad band at ~3300-3400 cm<sup>-1</sup> confirms the primary hydroxyl (-OH) group.

## References

- Title: Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors (Patent No. WO2021186324A1). Source: World Intellectual Property Organization (WIPO) / Google Patents.
- Title: 3-Fluoro-4-hydroxybenzotrile. Source: PubChem, National Center for Biotechnology Information. URL:[[Link](#)]
- Title: **3-Fluoro-4-(2-hydroxyethoxy)benzotrile** (CAS 917226-74-5). Source: ChemSrc. URL:[[Link](#)]
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